BenchChemオンラインストアへようこそ!

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Lipophilicity Drug design Permeability

This compound retains the validated 2-hydroxy-3-methoxybenzylamino pharmacophore for 12-lipoxygenase inhibition while replacing the sulfonamide core with a tunable ethyl benzoate ester (XLogP3 3.2). The ethyl ester enables esterase-mediated pro-drug strategies, with slower hydrolysis than the methyl analog and higher polarity than the butyl analog. With 2 H-bond donors, 5 acceptors, and favorable CNS drug-like properties, it serves as a structurally characterized fragment for crystallography-based lead optimization.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 199190-58-4
Cat. No. B2786955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate
CAS199190-58-4
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O
InChIInChI=1S/C17H19NO4/c1-3-22-17(20)12-7-9-14(10-8-12)18-11-13-5-4-6-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3
InChIKeyAKLDMPJWTKQAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate (CAS 199190-58-4): Structural Identity and Research-Grade Sourcing Profile


Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate (CAS 199190-58-4, MFCD00027811) is a synthetic secondary amine with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol [1]. It is formally derived from the reductive condensation of ethyl 4-aminobenzoate (benzocaine) with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The compound is currently listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical for early discovery research, where it is sold 'as-is' without vendor-supplied analytical data . Alternative suppliers such as AKSci offer the compound at a minimum purity of >90% .

Why Benzocaine, Its Methyl Ester, or the Free Acid Cannot Substitute for Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate in Target-Oriented Research


Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate occupies a distinct structural niche that precludes direct interchange with its closest analogs. Versus the parent primary amine benzocaine (ethyl 4-aminobenzoate), the secondary 2-hydroxy-3-methoxybenzyl substituent introduces a hydrogen-bond-donating phenolic -OH and a methoxy group, raising the computed logP from ~1.95 to 3.2 [1][2]. This alters membrane permeability and target-binding pharmacophore, as the 2-hydroxy-3-methoxybenzyl motif has been independently validated as a critical recognition element for 12-lipoxygenase inhibition in the structurally analogous sulfonamide series (J. Med. Chem. 2014) [3]. Substitution with the methyl ester (CAS 1096931-55-3) or butyl ester (CAS 1232801-89-6) changes the ester lipophilicity and hydrolysis rate, while the free carboxylic acid (4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid) loses the ester moiety entirely, altering both solubility and the capacity for pro-drug or esterase-labile design strategies [4].

Quantitative Differential Evidence for Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate vs. Closest Analogs


Computed Lipophilicity (XLogP3): Ethyl Ester vs. Benzocaine

The target compound exhibits a computed XLogP3 of 3.2, substantially higher than the 1.95 of benzocaine (ethyl 4-aminobenzoate), the unsubstituted primary amine parent structure [1][2]. This ~1.25 log unit increase reflects the addition of the 2-hydroxy-3-methoxybenzyl group, predicting roughly 18-fold higher octanol-water partition and significantly enhanced membrane permeability.

Lipophilicity Drug design Permeability

Pharmacophoric Motif Validation: 2-Hydroxy-3-methoxybenzyl Group as a 12-LOX Recognition Element

The 2-hydroxy-3-methoxybenzylamino substructure present in the target compound is the identical pharmacophoric motif found in the lead series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that display nanomolar potency against 12-LOX [1]. Top compounds in that series (e.g., compounds 35 and 36) achieve nM IC50 against purified 12-LOX with excellent selectivity over related lipoxygenases and cyclooxygenases. While the target compound itself lacks direct 12-LOX data, it provides the identical benzylamine recognition motif in a benzoate ester rather than sulfonamide context, enabling SAR exploration at the ester position.

12-Lipoxygenase Pharmacophore Sulfonamide analog

Reduced Amine Stability Advantage vs. Schiff Base Analog (CAS 20772-67-2)

The target compound is a secondary amine (C-N single bond), in contrast to its Schiff base analog ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (CAS 20772-67-2), which contains a hydrolytically labile imine (C=N) bond [1]. Schiff bases derived from o-vanillin are well-known to undergo reversible hydrolysis under aqueous acidic or basic conditions, regenerating the aldehyde and amine components [2]. The reduced amine is stable under the same conditions, making it suitable for aqueous biological assays and long-term storage without degradation.

Chemical stability Schiff base hydrolysis Reduced amine

Crystallographic Validation of the Free Acid Analog Enables Structure-Based Design

The crystal structure of the free acid analog, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, has been solved at atomic resolution (Acta Cryst E, 2019) [1]. The structure reveals a non-planar conformation with a Caryl-CH2-NH-Caryl torsion angle of -83.9(2)°, a two-dimensional hydrogen-bonded layered architecture mediated by bridging water molecules, and weak N-H...π interactions involving the vanilline benzene ring. This structural information provides a reliable basis for docking studies and pharmacophore modeling, as the target ethyl ester shares the identical aryl-amine core geometry.

Crystal structure Hydrogen bonding Conformational analysis

Application Scenarios Where Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate Offers Differentiated Value


Scaffold-Hopping from 12-LOX Sulfonamide Inhibitors to Benzoate Ester Series

Research teams optimizing 12-lipoxygenase inhibitors can use this compound as a starting point for scaffold-hopping from the published sulfonamide pharmacophore (J. Med. Chem. 2014) [1] to a benzoate ester core. The identical 2-hydroxy-3-methoxybenzylamino recognition motif is retained, while the ester group offers tunable lipophilicity (XLogP3 = 3.2 vs. ~1.95 for benzocaine) [2] and distinct IP space. The reduced amine ensures chemical stability during enzymatic assays, avoiding the confounding imine hydrolysis seen with the Schiff base analog CAS 20772-67-2 .

Pro-Drug Design Leveraging the Ethyl Ester Moiety

The ethyl ester group provides a handle for esterase-mediated pro-drug strategies, where the free carboxylic acid released upon hydrolysis can serve as a polar, poorly permeable metabolite. This contrasts with the methyl ester analog (CAS 1096931-55-3), which has faster hydrolysis kinetics, and the butyl ester (CAS 1232801-89-6), which is more lipophilic. The crystal structure of the free acid [3] provides structural coordinates for modeling the hydrolysis product and its hydrogen-bonding capacity in the target binding site.

Physicochemical Property Optimization in CNS-Targeted Libraries

With a computed XLogP3 of 3.2, two H-bond donors, and five H-bond acceptors, this compound falls within favorable CNS drug-like chemical space [2]. Compared to benzocaine (XLogP3 ≈ 1.95, one H-bond donor), the higher lipophilicity and additional phenolic -OH group offer an alternative vector for optimizing brain penetration while maintaining hydrogen-bonding capacity for target engagement. This positions the compound as a suitable building block for CNS-focused compound collections requiring balanced logP and H-bond donor counts.

Crystallography-Guided Fragment-Based Screening Libraries

The availability of high-resolution crystal structures for the free acid scaffold [3], including detailed hydrogen-bonding networks and torsion angle data (Caryl-CH2-NH-Caryl = -83.9°), enables this compound to serve as a structurally characterized fragment for crystallography-based screening. The ethyl ester can act as a lipophilic extension point for fragment growing, while the phenolic -OH and secondary amine provide validated hydrogen-bonding anchors for target protein interactions.

Quote Request

Request a Quote for Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.